molecular formula C18H18N2S B2809800 5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol CAS No. 1325306-39-5

5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol

Cat. No.: B2809800
CAS No.: 1325306-39-5
M. Wt: 294.42
InChI Key: OIAJQFJCAOHCLZ-UHFFFAOYSA-N
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Description

5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol is a heterocyclic compound that contains an imidazole ring substituted with phenyl and isopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The phenyl and isopropylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol is unique due to the presence of both phenyl and isopropylphenyl groups, which confer distinct chemical and biological properties. Its thiol group also provides additional reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-phenyl-2-(4-propan-2-ylphenyl)-1H-imidazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-12(2)13-8-10-15(11-9-13)17-19-16(18(21)20-17)14-6-4-3-5-7-14/h3-12,21H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAJQFJCAOHCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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